molecular formula C17H13N3O2S3 B2757066 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097913-60-3

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2757066
CAS No.: 2097913-60-3
M. Wt: 387.49
InChI Key: KYZGBRJQNKACFW-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a 2-hydroxyethyl substituent, which is further connected to a 2,2'-bithiophene moiety. The benzothiadiazole unit is electron-deficient, enhancing charge-transfer properties, while the bithiophene contributes to π-conjugation. The hydroxyethyl group likely improves solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-13(14-5-6-16(24-14)15-2-1-7-23-15)9-18-17(22)10-3-4-11-12(8-10)20-25-19-11/h1-8,13,21H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGBRJQNKACFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features:

  • Bithiophene moiety : Contributes to electronic properties and facilitates π-π stacking interactions.
  • Hydroxyethyl group : Engages in hydrogen bonding with biological targets.
  • Carboxamide functional group : Enhances solubility and reactivity.

Its molecular formula is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S with a molecular weight of approximately 385.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • π-π stacking : Facilitates interactions with nucleic acids and proteins.
  • Hydrogen bonding : The hydroxyethyl and carboxamide groups can form crucial bonds with amino acids in proteins or nucleotides in DNA/RNA.

Anticancer Activity

Research indicates that compounds featuring benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

StudyCell Lines TestedIC50 (µM)Mechanism
Breast cancer10Apoptosis induction via p53 pathway
Colon cancer15Inhibition of cell cycle progression
Ovarian cancer12Activation of caspases

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, potentially through the modulation of NF-kB signaling pathways.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 20 µM over 48 hours.
  • Mechanistic Insights :
    • A proteomic analysis revealed that treatment with the compound altered the expression of proteins involved in apoptosis and cell cycle regulation.
    • Specific downregulation of anti-apoptotic proteins was observed, suggesting a mechanism involving the promotion of programmed cell death.

Applications in Organic Electronics

Beyond its biological activities, this compound is also being explored for applications in organic electronics due to its favorable electronic properties stemming from the bithiophene structure. The ability to facilitate charge transport makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Bithiophene Derivatives
Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Applications/Activity References
Target Compound 2,2'-Bithiophene + Benzothiadiazole 2-Hydroxyethyl, carboxamide Amide, hydroxyl ~435 (estimated) Inferred: Charge transport, potential bioactivity -
D1-A () 2,2'-Bithiophene + Benzothiadiazole 5'-Hexyl, bromo, fluoro Halogen, alkyl ~507 Organic electronics (low bandgap materials)
6-Methoxy-2-naphthyl-bithiophene-5-carboxamide () 2,2'-Bithiophene Naphthyl, methoxy, carboxamide Amide, ether ~377 Corrosion inhibition, materials science
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14, ) 2,2'-Bithiophene Hydroxybutynyl Alkyne, hydroxyl ~262 Anti-inflammatory (IC50 not reported)
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, ) Thiophene Nitro, thiazole Amide, nitro ~371 Antibacterial (mechanism: narrow-spectrum)

Key Observations :

  • Electron-Deficient Cores : The target compound and D1-A both incorporate benzothiadiazole, favoring charge transport in organic semiconductors. In contrast, naphthyl or hydroxybutynyl substituents () prioritize solubility or biological interactions .
  • Bioactivity : Thiophene-carboxamide derivatives () exhibit antibacterial activity, suggesting the target compound’s amide group may similarly interact with biological targets .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to D1-A’s hexyl chain or naphthyl substituents in .
  • Electronic Properties : Benzothiadiazole’s electron-withdrawing nature reduces the bandgap, as seen in D1-A, making such compounds suitable for photovoltaic applications .

Q & A

Basic Synthesis

Q: What are the critical steps and optimization strategies for synthesizing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide? A: The synthesis involves multi-step reactions:

Intermediate Preparation : Start with benzo[c][1,2,5]thiadiazole-5-carboxylic acid, converted to its acid chloride using thionyl chloride (SOCl₂) .

Coupling Reaction : React the acid chloride with N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)amine under basic conditions (e.g., pyridine or triethylamine) to form the carboxamide .

Purification : Use column chromatography or recrystallization to isolate the product.
Optimization Strategies :

  • Control reaction temperature (<0°C for acid chloride formation to avoid side reactions).
  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf value ~0.5 in hexane/ethyl acetate 3:1) .

Advanced Synthesis

Q: How can regioselectivity challenges in functionalizing the bithiophene moiety be addressed? A: Regioselectivity in bithiophene derivatives is influenced by electronic and steric factors. For example:

  • Vilsmeier-Haack Formylation : Electrophilic substitution occurs at the most electron-rich position (adjacent to the N,N-dialkylamino group) .
  • Lithiation : Deprotonation at the 5´-position (due to sulfur’s electron-withdrawing effect) enables selective functionalization .
    Key Parameters :
  • Use directing groups (e.g., piperidine) to control reactivity.
  • Optimize stoichiometry of n-BuLi for lithiation (1.1–1.3 equivalents).

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the antimicrobial activity of this compound? A: In Vitro Assays :

Broth Microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) bacteria at concentrations of 12.5–100 µg/mL .

MIC Determination : Use a 96-well plate format with resazurin as a viability indicator.
Data Interpretation :

  • Compare zones of inhibition to standard antibiotics (e.g., ampicillin).
  • Account for solvent controls (e.g., DMSO ≤1% v/v) to avoid false positives.

Data Contradiction Analysis

Q: How should discrepancies between spectroscopic (FT-IR) and elemental analysis data be resolved? A: Common Causes :

  • Impurities (e.g., unreacted starting materials) skew elemental analysis.
  • Overlapping peaks in FT-IR (e.g., O-H stretching in hydroxyethyl vs. N-H in carboxamide).
    Resolution Strategies :

Cross-Validation : Use complementary techniques (e.g., HRMS for molecular weight, 1^1H/13^13C NMR for structural confirmation).

Purity Check : Perform HPLC (>95% purity threshold) or repeat TLC under varied solvent systems .

Computational Studies

Q: Which parameters are critical in DFT studies to predict electronic properties for organic electronics applications? A: Key Parameters :

  • HOMO-LUMO Gap : Calculate using B3LYP/6-31G(d) basis set to assess charge transport efficiency .
  • Dipole Moment : Evaluate molecular polarity for thin-film device compatibility.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for solution-phase simulations.
    Software Tools : Gaussian 16 or ORCA for optimization; VMD for visualization.

Material Science Applications

Q: How can charge transport properties of this compound be experimentally evaluated for organic electronics? A: Methods :

Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.

FET Fabrication : Test thin-film transistors (OFETs) to determine mobility (µ ≈ 10⁻³–10⁻² cm²/V·s).
Conditions :

  • Vacuum-deposit films (~50 nm thickness) on SiO₂/Si substrates.
  • Use gold source/drain electrodes (channel length: 50 µm).

Mechanistic Studies

Q: What experimental approaches elucidate the interaction between this compound and biological targets (e.g., enzymes)? A: Techniques :

Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.

Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for bacterial targets).
Validation :

  • Perform competitive binding assays with known inhibitors.
  • Correlate in vitro activity (IC₅₀) with docking scores .

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